

Application Note: Determination of Pyraclostrobin Residues in Fruit by LC-MS/MS

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Compound of Interest

Compound Name: *Pyraclostrobin*

Cat. No.: *B128455*

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Introduction

Pyraclostrobin is a broad-spectrum fungicide extensively used in agriculture to control a wide range of fungal diseases on various fruits and vegetables.[1][2] Its widespread application necessitates the development of sensitive and reliable analytical methods to monitor its residues in food commodities, ensuring consumer safety and compliance with regulatory limits. [3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the determination of pesticide residues in complex food matrices due to its high selectivity, sensitivity, and accuracy.[3][4] This application note details a robust and validated method for the quantification of **pyraclostrobin** residues in fruit samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS analysis.

Principle

The analytical method involves the extraction of **pyraclostrobin** from homogenized fruit samples using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for the quantification of the target analyte. The use of an isotopically labeled internal standard can be employed to compensate for matrix effects and variations in sample preparation and instrument response.[1]

Experimental Protocols

1. Materials and Reagents

- **Pyraclostrobin** analytical standard ($\geq 98\%$ purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) (for pigmented fruits)
- 50 mL polypropylene centrifuge tubes
- 2 mL microcentrifuge tubes
- Syringe filters ($0.22\ \mu\text{m}$)

2. Standard Solution Preparation

A stock standard solution of **pyraclostrobin** (e.g., 1000 mg/L) is prepared in acetonitrile.[5] Working standard solutions are then prepared by serial dilution of the stock solution with an appropriate solvent, such as acetonitrile or a blank matrix extract, to prepare matrix-matched calibration curves.[5]

3. Sample Preparation (Modified QuEChERS Protocol)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[6]

- Homogenization: Weigh 10 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube. For dry commodities like raisins, a wetting step with deionized water is necessary before homogenization.[6]
- Extraction: Add 10 mL of acetonitrile to the centrifuge tube. For certain matrices like apples, acetonitrile containing 2% ammonia water can be used.[5] Cap and shake vigorously for 1 minute.
- Salting Out: Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[6] Immediately shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL microcentrifuge tube containing a mixture of dSPE sorbents. The choice of sorbents depends on the fruit matrix. A common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[7] For fruits with high pigment content, GCB may be added, but its use should be optimized to avoid loss of planar pesticides like **pyraclostrobin**.
- Final Centrifugation and Filtration: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed for 2 minutes. Transfer the final extract into a vial for LC-MS/MS analysis, filtering through a 0.22 μ m syringe filter if necessary.

4. LC-MS/MS Analysis

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 2.6 μ m).
 - Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate, is commonly employed.
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
 - Injection Volume: 1-10 μ L.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for **pyraclostrobin**.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. At least two transitions are monitored for **pyraclostrobin**.
 - MRM Transitions: The precursor ion for **pyraclostrobin** is m/z 388.0. Common product ions for quantification and confirmation are m/z 194.0 and m/z 163.0.[8][9] The collision energy (CE) and other MS parameters should be optimized for the specific instrument being used.

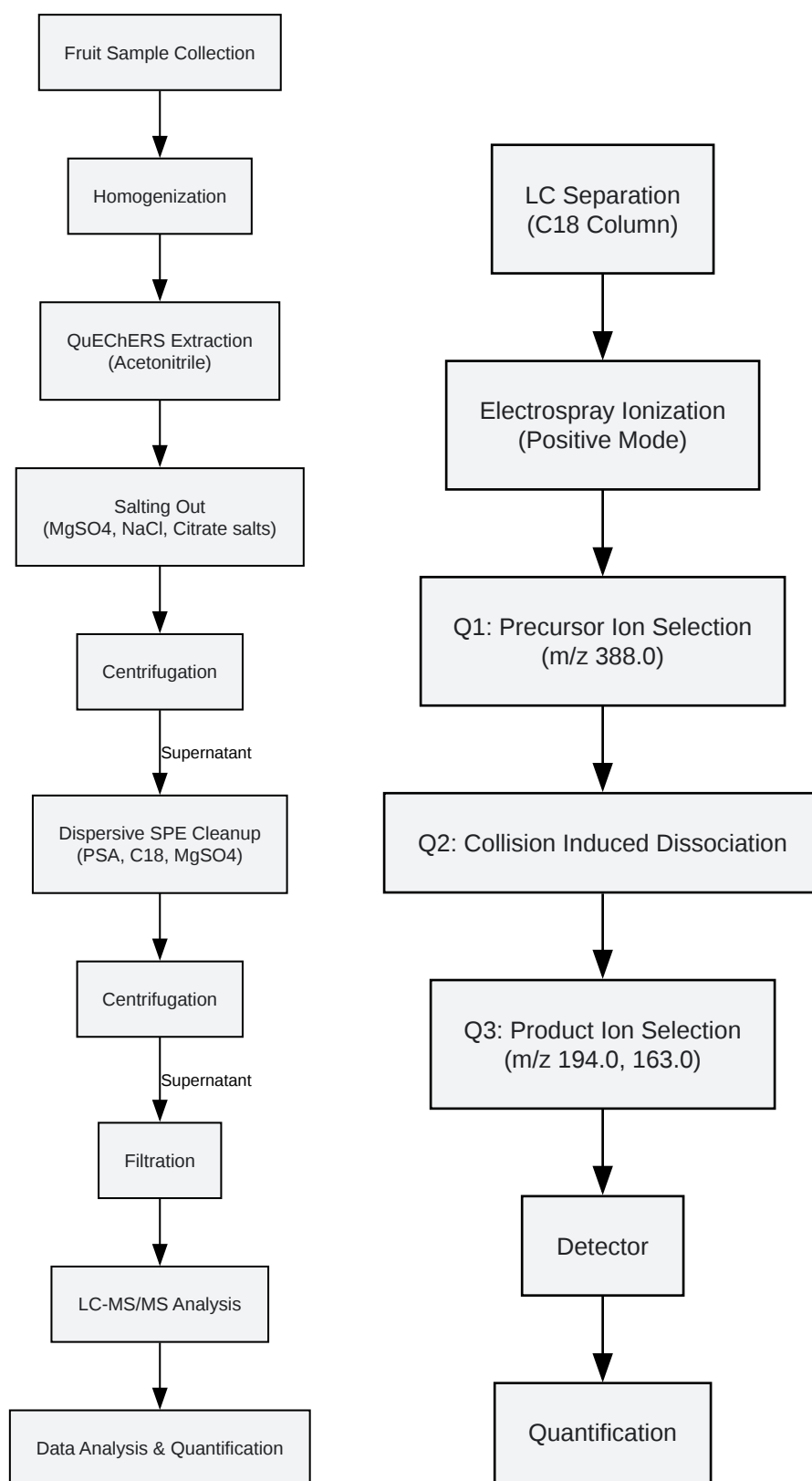
Data Presentation

The following table summarizes the quantitative data for **pyraclostrobin** analysis in various fruit matrices as reported in the literature.

Fruit Matrix	Sample Preparation Method	LC-MS/MS System	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Apple	Modified QuEChERS	UHPLC-MS/MS	0.01	96.0 - 103.8	0.8 - 2.3	[5]
Strawberry	QuEChERS	LC-MS/MS	0.001	97 - 104	1 - 6	[10]
Pepper	Modified QuEChERS	UPLC-MS/MS	0.00012 - 0.00091	91 - 107	3.7 - 9.6	[4][11]
Grapes	QuEChERS	LC-MS/MS	0.01	-	-	[7]
Pomegranate	-	LC-MS/MS	0.01	70-120	-	[12]
Banana	-	HPLC-DAD	-	92.0 - 99.0	< 5	[7]
Various Fruits	QuEChERS	UHPLC-MS/MS	0.01	89 - 105	< 13.7	[3][13]

LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Dashes indicate data not specified in the cited source.

Experimental Workflow and Diagrams



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